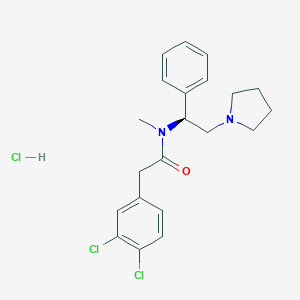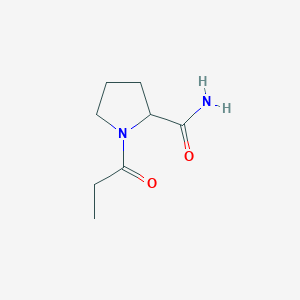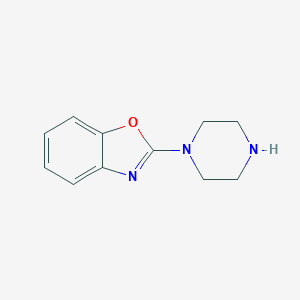
2-Piperazin-1-yl-benzooxazole
Descripción general
Descripción
2-Piperazin-1-yl-benzooxazole is a chemical compound with the molecular formula C11H13N3O . It has a molecular weight of 203.24 g/mol . The IUPAC name for this compound is 2-piperazin-1-yl-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of 2-Piperazin-1-yl-benzooxazole consists of a benzooxazole ring attached to a piperazine ring . The InChI string representation isInChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 . Physical And Chemical Properties Analysis
2-Piperazin-1-yl-benzooxazole has a molecular weight of 203.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved sources .Aplicaciones Científicas De Investigación
Anticancer Activity
2-Piperazin-1-yl-benzooxazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxicity towards various human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. The introduction of a 1,3,4-oxadiazole-2-thiol pharmacophore has enhanced their efficacy, with certain derivatives displaying significant cytotoxic activity .
Antimicrobial Activity
Benzoxazole derivatives, including those with a piperazin-1-yl moiety, have been studied for their antimicrobial properties. They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some compounds have shown MIC values comparable to established antibiotics like ofloxacin and antifungals like fluconazole, indicating their potential as new antimicrobial agents .
Pharmacological Interactions
The arylpiperazine moiety of 2-Piperazin-1-yl-benzooxazole is a versatile template for targeting various biological receptors. It has been modified with functional groups to improve interactions with 5-HT1A receptors, which are significant in treating disorders like depression and anxiety. This structural flexibility allows for the development of compounds with multiple pharmacological activities .
Drug Design and Synthesis
In medicinal chemistry, the benzoxazole core is a valuable intermediate for creating new biological materials. Its synthesis and structural modifications are crucial for developing novel therapeutic agents. The design of benzoxazole derivatives, including those with piperazine groups, is an active area of research, with the aim of enhancing their biological activity and pharmacokinetic properties .
Antiproliferative Properties
The long-chain arylpiperazine (LCAP) derivatives, which include 2-Piperazin-1-yl-benzooxazole, play a significant role in cancer therapy. They are used alone or in combination with other treatments to inhibit proliferative pathways in cancer cells. Research is focused on developing piperazine derivatives that can effectively inhibit cancer cell growth .
Chemotherapy Enhancement
Combination chemotherapy is a common approach to cancer treatment, and molecules containing more than one pharmacophore, each with a different mode of action, are beneficial. 2-Piperazin-1-yl-benzooxazole derivatives, with their hybrid heterocyclic structures, could potentially be used to minimize the toxicity of treatment while maximizing therapeutic efficacy .
Biological Targeting
The structural diversity of 2-Piperazin-1-yl-benzooxazole allows for targeting a wide range of biological pathways. Its derivatives have been explored for their role in ligand-receptor interactions, with the aim of developing compounds that can selectively bind to and modulate specific biological targets .
Novel Therapeutic Agents
The ongoing research into benzoxazole derivatives is driven by the need for new chemical entities to treat diseases that are resistant to traditional drugs. 2-Piperazin-1-yl-benzooxazole and its derivatives are part of this search for innovative therapeutic agents that can offer better efficacy, fewer side effects, and improved survival rates for patients with various diseases .
Safety and Hazards
2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Mecanismo De Acción
Target of Action
2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.
Mode of Action
The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by 2-Piperazin-1-yl-benzooxazole are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .
Pharmacokinetics
The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of 2-Piperazin-1-yl-benzooxazole is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .
Propiedades
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHIJZYKGDCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349447 | |
| Record name | 2-Piperazin-1-yl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-benzooxazole | |
CAS RN |
111628-39-8 | |
| Record name | 2-Piperazin-1-yl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
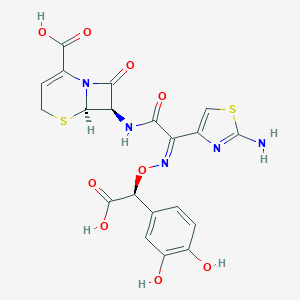
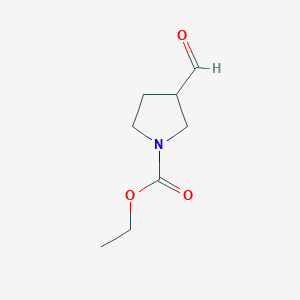
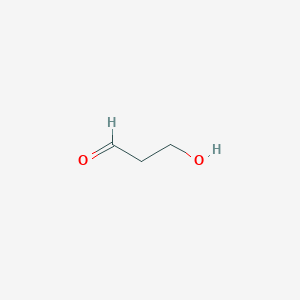
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
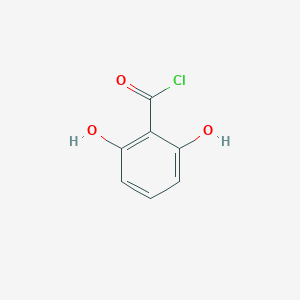
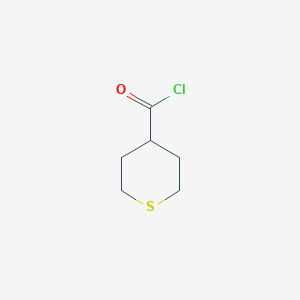
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)

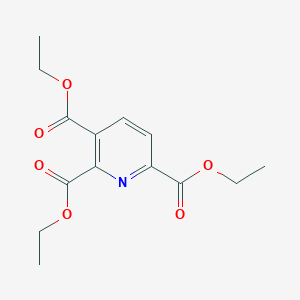
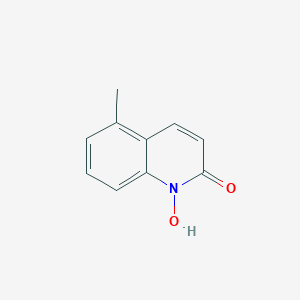
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
